molecular formula C11H13Br2N3O B15184269 3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide CAS No. 117903-11-4

3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide

Cat. No.: B15184269
CAS No.: 117903-11-4
M. Wt: 363.05 g/mol
InChI Key: QSFXNMTYQZUMBQ-UHFFFAOYSA-N
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Description

The compound "3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide" is a heterocyclic organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications across various fields. Its chemical makeup includes a pyridazinone core, substituted with a p-aminophenyl and a methyl group, forming a dihydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide typically involves a multi-step process starting from readily available precursors. Key steps in the synthesis might include:

  • Formation of the pyridazinone core: : This could involve a condensation reaction between hydrazine and a suitable diketone.

  • Substitution reactions: : Introduction of the p-aminophenyl group could be achieved through a nucleophilic aromatic substitution reaction, utilizing p-aminophenyl halides.

  • Methylation: : The methyl group is often introduced via alkylation using methyl iodide or a similar alkylating agent.

  • Formation of the dihydrobromide salt: : The final product is typically isolated as a dihydrobromide salt through treatment with hydrobromic acid.

Industrial Production Methods

In an industrial setting, these reactions are often optimized for large-scale production. This might include:

  • Optimizing reaction conditions: : Temperature, solvents, and catalysts are carefully controlled to maximize yield and purity.

  • Purification processes: : Techniques such as recrystallization, column chromatography, and precipitation are used to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide undergoes several types of chemical reactions:

  • Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of more oxidized derivatives.

  • Reduction: : Reduction reactions can convert it into more saturated analogs.

  • Substitution: : Both nucleophilic and electrophilic substitution reactions are common, given the functional groups present.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Common reducing agents include sodium borohydride and lithium aluminum hydride.

  • Substitution: : Reagents vary depending on the specific substitution, but may include halides, nitrates, and alkylating agents.

Major Products

  • Oxidation: : Formation of N-oxides or introduction of additional oxygen-containing groups.

  • Reduction: : More saturated, hydrogen-rich analogs.

  • Substitution: : Various substituted analogs depending on the groups introduced.

Scientific Research Applications

3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide is used in numerous research applications:

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its potential in enzyme inhibition and receptor binding studies.

  • Medicine: : Studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

The compound's mechanism of action involves interaction with molecular targets, which can include enzymes and receptors:

  • Enzyme inhibition: : It may act as an inhibitor for specific enzymes, disrupting their activity.

  • Receptor binding: : It can bind to certain receptors, modulating their signaling pathways.

Comparison with Similar Compounds

3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide is unique due to its specific substitutions, which impart distinct properties. Similar compounds include:

  • Pyridazinone derivatives: : These share the core structure but differ in their substitutions, leading to variations in biological activity and chemical properties.

  • Phenyl-substituted pyridazinones: : These compounds have different groups attached to the phenyl ring, affecting their reactivity and applications.

Properties

CAS No.

117903-11-4

Molecular Formula

C11H13Br2N3O

Molecular Weight

363.05 g/mol

IUPAC Name

4-(4-aminophenyl)-3-methyl-1H-pyridazin-6-one;dihydrobromide

InChI

InChI=1S/C11H11N3O.2BrH/c1-7-10(6-11(15)14-13-7)8-2-4-9(12)5-3-8;;/h2-6H,12H2,1H3,(H,14,15);2*1H

InChI Key

QSFXNMTYQZUMBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C=C1C2=CC=C(C=C2)N.Br.Br

Origin of Product

United States

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